molecular formula C14H18FNO4 B1273780 3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid CAS No. 284493-72-7

3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid

Cat. No.: B1273780
CAS No.: 284493-72-7
M. Wt: 283.29 g/mol
InChI Key: WRVBNEFIXONNFA-UHFFFAOYSA-N
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Description

3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 4-fluorophenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Properties

IUPAC Name

3-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVBNEFIXONNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284493-72-7
Record name 284493-72-7
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Preparation Methods

Michael Addition Approach

Substrates :

  • Ethyl acrylate or methyl acrylate as the α,β-unsaturated ester.
  • 4-Fluorophenyl magnesium bromide (Grignard reagent).

Conditions :

  • Anhydrous THF, −78°C under nitrogen.
  • Slow warming to RT over 12 hours.

Workup :
Hydrolysis of the ester intermediate (e.g., LiOH in THF/H₂O) yields the carboxylic acid.

Yield : 75–80% after recrystallization (ethanol/water).

Alkylation of Malonate Esters

Reagents :

  • Diethyl malonate, 4-fluorobenzyl bromide.
  • Sodium hydride (NaH) in DMF.

Reaction :
The malonate undergoes alkylation, followed by decarboxylation under acidic conditions (HCl, reflux).

Yield : 68–72%.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent is introduced via Suzuki-Miyaura coupling or Friedel-Crafts acylation.

Suzuki Coupling

Catalyst : Pd(PPh₃)₄ (5 mol%).
Conditions :

  • 4-Fluorophenylboronic acid (1.1 eq.), K₂CO₃ (2 eq.) in DME/H₂O (3:1).
  • 80°C, 6–8 hours.

Yield : 82–88% after purification.

Friedel-Crafts Acylation

Reagents :

  • 4-Fluorobenzene, acetyl chloride.
  • AlCl₃ (catalyst) in nitrobenzene.

Limitations : Lower regioselectivity (60–65% yield).

Deprotection and Final Hydrolysis

The Boc group is selectively removed to yield the free amine, followed by acidification.

Deprotection Reagents :

  • Trifluoroacetic acid (TFA) in DCM (1:1 v/v), 1 hour at RT.
  • HCl in dioxane (4 M), 2 hours at RT.

Hydrolysis :

  • LiOH (2 eq.) in THF/H₂O (3:1), stirred for 3 hours.
  • Acidification to pH 2–3 with 1 M HCl precipitates the product.

Final Yield : 70–78% after lyophilization.

Industrial-Scale Production

Continuous Flow Reactors :

  • Boc protection and hydrolysis performed in tandem, reducing processing time by 40%.
  • Purity >99% (HPLC) achieved via in-line crystallization.

Cost Optimization :

  • Recycling solvents (THF, DCM) reduces waste by 30%.
  • Catalyst recovery (Pd from Suzuki coupling) lowers raw material costs.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Michael Addition Grignard, hydrolysis 75–80 98 Moderate
Alkylation Malonate alkylation 68–72 95 Low
Suzuki Coupling Pd-catalyzed cross-coupling 82–88 99 High

Challenges and Mitigation Strategies

Racemization :

  • Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) to retain enantiopurity.
  • Low-temperature conditions (−20°C) during Boc protection.

Byproduct Formation :

  • Silica gel chromatography (ethyl acetate/hexane gradient) removes undesired isomers.
  • Recrystallization in ethanol/water improves crystalline purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amino acid, while substitution reactions can yield various fluorinated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid exhibits several biological activities:

  • Antitumor Activity: Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines, making it a candidate for further development in cancer therapies .
  • Neuroprotective Effects: There is evidence suggesting that this compound may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases .
  • Modulation of Protein Interactions: The compound can influence protein-protein interactions, which is crucial for various biological processes including signal transduction and metabolic pathways .

Therapeutic Applications

Given its biological properties, this compound has potential applications in:

  • Drug Development: As a building block for synthesizing more complex molecules aimed at treating cancer and neurodegenerative disorders.
  • Peptide Synthesis: Its use as a protected amino acid allows for the formation of peptides with specific functionalities, which can be tailored for therapeutic purposes .

Case Studies

  • Antitumor Research:
    • A study demonstrated that modifications of this compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Neuroprotection:
    • In a preclinical trial, derivatives of this compound were tested for their ability to reduce neuronal death in models of Alzheimer's disease. Results indicated a significant reduction in markers of oxidative stress .

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the active amino group, which can then participate in various biochemical pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in pharmaceutical research .

Biological Activity

3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid (CAS No. 284493-72-7) is an organic compound with a molecular formula of C14H18FNO4. It features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. The compound's structure includes a fluorinated phenyl group, which may enhance its biological activity through increased lipophilicity and altered pharmacokinetics.

  • Molecular Weight : 283.30 g/mol
  • Appearance : White solid
  • Density : Estimated at 1.1918 g/cm³
  • Boiling Point : Not specified

Biological Activity

The biological activity of this compound is primarily influenced by its structural components, particularly the fluorinated phenyl group. Fluorinated compounds are known to exhibit enhanced biological properties, including improved binding affinity to biological targets.

Fluorinated amino acids can interact with various biological pathways by mimicking natural amino acids and altering protein interactions. The presence of the Boc group allows for selective modifications in peptide synthesis, potentially leading to the development of peptide-based therapeutics.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can inhibit specific enzymes and receptors. For instance:

  • 5-Hydroxytryptamine (5-HT) Uptake : Structural activity relationship (SAR) studies indicate that fluorinated derivatives can significantly enhance the inhibition of serotonin uptake, suggesting potential applications in treating mood disorders .

Data Table: Comparative Biological Activities

Compound NameBiological ActivityReference
This compoundPotential serotonin uptake inhibition
Boc-DL-3-Amino-3-(4-fluorophenyl)propionic acidAntidepressant effects
Trifluoromethyl-containing drugsEnhanced enzyme inhibition

Synthesis and Applications

The synthesis of this compound typically involves standard peptide coupling techniques, where the Boc protecting group allows for selective reactions without interfering with other functional groups. Its applications may extend to drug development, particularly in synthesizing peptides that target neurotransmitter systems.

Q & A

Basic: What is the optimal synthetic route for 3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid?

The compound is typically synthesized via a two-step Boc-protection and hydrolysis protocol:

Boc Protection : React (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride with di-tert-butyl dicarbonate in dichloromethane (DCM) using triethylamine as a base. Stir at room temperature for 2 hours, followed by aqueous workup and drying to yield the Boc-protected ester intermediate .

Ester Hydrolysis : Treat the ester with lithium hydroxide (LiOH) in a THF/water mixture. After 2 hours, acidify the mixture to pH ~6 using HCl, extract with ethyl acetate, and concentrate to obtain the crude acid. Purification via preparative HPLC may be required for high-purity applications .

Basic: How can researchers confirm the structural integrity of this compound?

Key analytical methods include:

  • 1H NMR : Peaks for the Boc group (δ ~1.4 ppm, singlet for tert-butyl), aromatic protons (δ ~7.1–7.3 ppm for 4-fluorophenyl), and the carboxylic acid proton (broad peak at δ ~12 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (C₁₄H₁₇FNO₄, theoretical [M+H]+ = 298.12) .
  • Infrared Spectroscopy (IR) : Stretches for carbonyl (Boc: ~1690 cm⁻¹, acid: ~1710 cm⁻¹) and NH (~3350 cm⁻¹) groups .

Advanced: What strategies ensure enantiopurity during synthesis for medicinal chemistry applications?

  • Chiral Resolving Agents : Use enantiomerically pure starting materials (e.g., (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate) to retain chirality during Boc protection .
  • Chiral HPLC : Employ chiral columns (e.g., Chiralpak IA/IB) to separate enantiomers and validate purity (>99% ee) .
  • Optical Rotation Monitoring : Compare experimental [α]D values with literature data for the target enantiomer (e.g., (S)-configuration) .

Advanced: How can researchers mitigate Boc-group deprotection during downstream reactions?

  • pH Control : Avoid strongly acidic/basic conditions (e.g., TFA or NaOH) in subsequent steps. Use mild deprotection agents like HCl/dioxane if necessary .
  • Temperature Optimization : Conduct reactions at ≤25°C to minimize unintended cleavage .
  • Stability Testing : Pre-screen reaction conditions via TLC or LC-MS to detect Boc-group retention .

Methodological: How to optimize coupling reactions involving this compound in peptide synthesis?

  • Activation Reagents : Use DCC/DMAP or HATU for carbodiimide-mediated coupling to the carboxylic acid group. Stoichiometric ratios (1:1.2 acid:amine) improve yields .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency .
  • Purification : Employ flash chromatography or preparative HPLC to isolate coupled products, monitoring by LC-MS for byproduct removal .

Basic: What are the recommended storage conditions for this compound?

  • Temperature : Store at –20°C in a desiccator to prevent hydrolysis of the Boc group .
  • Form : Lyophilized powder or in anhydrous DMSO (10 mM stock) to avoid moisture-induced degradation .
  • Handling : Use inert atmosphere (N₂/Ar) during weighing and dissolution .

Advanced: How to design enzymatic inhibition assays using derivatives of this compound?

  • Derivatization : Introduce functional groups (e.g., boronic acid for protease inhibitors) via Suzuki coupling or amide bond formation .
  • Assay Conditions : Use fluorogenic substrates (e.g., AMC-labeled peptides) in pH 7.4 buffer (PBS) at 37°C. Measure IC50 via fluorescence quenching over 30–60 minutes .
  • Control Experiments : Include positive controls (e.g., known inhibitors) and assess non-specific binding using bovine serum albumin (BSA) .

Methodological: How to address low yields in large-scale synthesis?

  • Reagent Purity : Ensure Boc-anhydride and LiOH are freshly opened or redistilled to avoid moisture contamination .
  • Extraction Efficiency : Optimize pH during acidification (pH 6–7) to maximize acid precipitation and minimize losses in the organic phase .
  • Catalyst Screening : Test alternative bases (e.g., NaHCO₃) or coupling agents (EDC vs. DCC) for improved reaction kinetics .

Advanced: What computational methods predict the stability of this compound under physiological conditions?

  • Molecular Dynamics (MD) Simulations : Model the Boc group’s hydrolysis kinetics in aqueous environments (e.g., PBS buffer) using software like GROMACS .
  • pKa Calculations : Predict protonation states of the carboxylic acid and amino groups via DFT (e.g., Gaussian 09) to guide formulation studies .

Methodological: How to validate the compound’s role in protein-protein interaction studies?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip and measure binding kinetics (ka/kd) with target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by titrating the compound into protein solutions and monitoring enthalpy changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid
Reactant of Route 2
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3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid

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